molecular formula C21H15BrClN3O2S B12039521 [4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate CAS No. 769151-68-0

[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12039521
CAS No.: 769151-68-0
M. Wt: 488.8 g/mol
InChI Key: IPSUUXHCIATRDO-ZMOGYAJESA-N
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Description

[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is a complex organic compound that features a combination of bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the core phenyl structure. The bromination and chlorination steps are carried out under controlled conditions to ensure the selective introduction of halogen atoms. The final step involves the formation of the ester linkage through a condensation reaction between the phenylcarbamothioylhydrazine derivative and 2-chlorobenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylcarbamothioylhydrazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the carbonyl functionalities, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate apart is its combination of halogen atoms and the phenylcarbamothioylhydrazine moiety, which provides a unique set of chemical properties and reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

769151-68-0

Molecular Formula

C21H15BrClN3O2S

Molecular Weight

488.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H15BrClN3O2S/c22-15-10-11-19(28-20(27)17-8-4-5-9-18(17)23)14(12-15)13-24-26-21(29)25-16-6-2-1-3-7-16/h1-13H,(H2,25,26,29)/b24-13+

InChI Key

IPSUUXHCIATRDO-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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